molecular formula C19H19N3O3 B2420775 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine CAS No. 743470-02-2

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine

Cat. No.: B2420775
CAS No.: 743470-02-2
M. Wt: 337.379
InChI Key: WHDHQNLKKMMVDJ-FNORWQNLSA-N
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Description

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a complex organic compound that features a benzodioxole moiety, an acrylate group, a pyridine ring, and a piperazine ring

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(7-5-15-4-6-16-17(13-15)25-14-24-16)22-11-9-21(10-12-22)18-3-1-2-8-20-18/h1-8,13H,9-12,14H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDHQNLKKMMVDJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Acrylation: The benzodioxole derivative is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.

    Piperazine Derivative Formation: The pyridine ring is introduced through a nucleophilic substitution reaction with 2-chloropyridine and piperazine.

    Final Coupling: The acrylated benzodioxole and the pyridinyl piperazine are coupled under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(3-(1,3-benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with cellular pathways involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial signaling. This pathway is crucial for the regulation of programmed cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)18Cell cycle arrest
A549 (Lung)22Intrinsic pathway activation

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. The presence of the piperazine ring enhances its interaction with bacterial membranes, potentially increasing its efficacy.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Effects

The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.

Case Study: Serotonin Receptor Interaction

A study evaluating the interaction of piperazine derivatives with serotonin receptors showed promising results in modulating anxiety-related behaviors in animal models. The specific effects of the compound on serotonin receptor subtypes remain an area for further investigation.

Material Science Applications

Beyond biological applications, the compound's unique structure makes it a candidate for use in polymer science and materials engineering. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.

Table 3: Potential Material Science Applications

Application TypeDescription
CatalystsPotential use in organic synthesis
SensorsDevelopment of chemical sensors
CoatingsUse in protective coatings due to stability

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the acrylate group can form covalent bonds with nucleophilic sites. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-methyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-ethyl)piperazine
  • 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-phenyl)piperazine

Uniqueness

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is unique due to the presence of the pyridine ring, which can participate in additional interactions compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.

Biological Activity

1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 2229040-72-4

Biological Activity Overview

The compound exhibits various biological activities, primarily attributed to its structural features, including the benzodioxole moiety and the piperazine ring. These components are known to influence interactions with biological targets.

Pharmacological Activities

  • Antitumor Activity :
    • Studies have indicated that derivatives of piperazine, including this compound, show significant antitumor activity. For instance, a study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro, particularly against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Anti-inflammatory Effects :
    • Compounds containing the benzodioxole structure have been associated with anti-inflammatory properties. Research highlights their potential to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antimicrobial Properties :
    • The compound's derivatives have shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. The presence of the pyridine ring enhances the interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Structural Feature Impact on Activity
Benzodioxole moietyEnhances antitumor and anti-inflammatory activity
Piperazine ringIncreases binding affinity to biological targets
Acrylamide groupContributes to cytotoxic effects in cancer cells

Case Studies

  • Antitumor Efficacy :
    • A recent study evaluated a series of piperazine derivatives in various cancer cell lines. The results indicated that compounds with the benzodioxole substitution exhibited higher cytotoxicity compared to their unsubstituted counterparts .
  • Synergistic Effects with Chemotherapy :
    • Research has shown that combining this compound with established chemotherapeutic agents like doxorubicin resulted in enhanced cytotoxic effects in resistant breast cancer cell lines, suggesting a potential for combination therapy .

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